(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 876162-15-1
VCID: VC5169720
InChI: InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.37

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate

CAS No.: 876162-15-1

Cat. No.: VC5169720

Molecular Formula: C16H23FN2O2

Molecular Weight: 294.37

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate - 876162-15-1

Specification

CAS No. 876162-15-1
Molecular Formula C16H23FN2O2
Molecular Weight 294.37
IUPAC Name tert-butyl N-[(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1
Standard InChI Key GTZGSEIULCPYBX-CQSZACIVSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, tert-butyl NN-[1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate, reflects its three-dimensional architecture. Key structural elements include:

  • A pyrrolidine ring serving as the central scaffold.

  • A 3-fluorobenzyl group attached to the nitrogen atom at position 1 of the pyrrolidine ring.

  • A tert-butyl carbamate moiety at position 3, contributing to steric bulk and metabolic stability .

The (R)-enantiomer’s stereochemistry is critical for its biological interactions, as evidenced by studies on analogous compounds where enantiomeric purity influenced receptor binding . Computational modeling reveals that the 3-fluorobenzyl group engages in hydrophobic interactions, while the carbamate participates in hydrogen bonding .

Table 1: Physico-Chemical Properties

PropertyValueSource
Molecular FormulaC16H23FN2O2\text{C}_{16}\text{H}_{23}\text{FN}_2\text{O}_2
Molar Mass294.36 g/mol
Canonical SMILESCC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F
Enantiomeric Purity>98% (R)-configuration

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate typically involves multi-step sequences emphasizing stereocontrol and functional group compatibility:

Step 1: Pyrrolidine Ring Formation

  • Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core .

Step 2: N-Alkylation with 3-Fluorobenzyl Bromide

  • The pyrrolidine nitrogen undergoes alkylation using 3-fluorobenzyl bromide in the presence of a base (e.g., K2_2CO3_3) to introduce the aryl group .

Step 3: Carbamate Formation

  • Reaction with tert-butyl chloroformate in dichloromethane installs the carbamate group, with the (R)-configuration preserved via chiral auxiliaries or asymmetric catalysis .

Step 4: Purification

  • Chiral chromatography or recrystallization ensures enantiomeric purity >98% .

Table 2: Optimization of Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)
1H2_2SO4_4, 80°C, 12h7590
23-Fluorobenzyl bromide, K2_2CO3_3, DMF8295
3tert-Butyl chloroformate, Et3_3N8897

Pharmacological and Biological Applications

Anti-Inflammatory Activity

(R)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate exhibits potent formyl peptide receptor 2 (FPR2) agonist activity, as demonstrated in microglial cell models . Key findings include:

  • Suppression of Pro-Inflammatory Cytokines: At 10 µM, the compound reduced IL-6 and TNF-α production by 60–70% in lipopolysaccharide-stimulated cells .

  • Mitochondrial Protection: Restored ATP synthesis rates by 40% in stressed cells, suggesting neuroprotective potential .

Comparative Analysis with Structural Analogs

vs. (S)-Enantiomer

  • The (R)-enantiomer shows 5-fold higher FPR2 binding affinity (EC50=0.8 μM\text{EC}_{50} = 0.8 \ \mu\text{M}) compared to the (S)-form (EC50=4.2 μM\text{EC}_{50} = 4.2 \ \mu\text{M}) .

vs. Non-Fluorinated Analogs

  • The 3-fluoro substituent enhances metabolic stability (t1/2=4.2t_{1/2} = 4.2 h in human microsomes) vs. 1.8 h for non-fluorinated analogs.

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in the synthesis of FPR2-targeted anti-inflammatory agents .

  • Asymmetric Catalysis: Serves as a chiral ligand in palladium-catalyzed allylic alkylations .

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